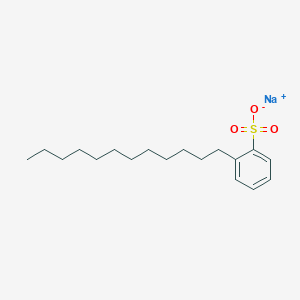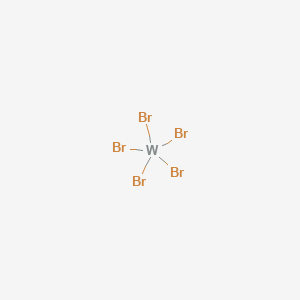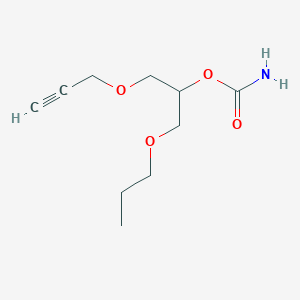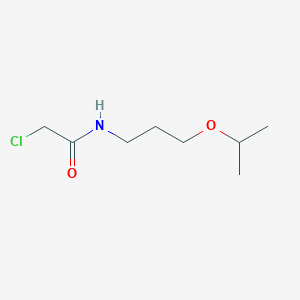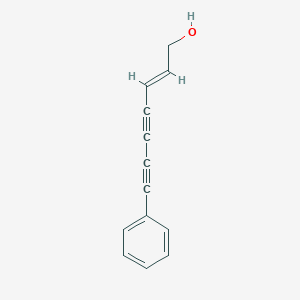
(E)-7-phenylhept-2-en-4,6-diyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-phenylhept-2-en-4,6-diyn-1-ol is a polyacetylene compound known for its unique structure and properties. It has been identified as a repellent against isopod pests, particularly from the root of the plant Bidens pilosa . The compound’s structure features a seven-carbon chain with a phenyl group and a hydroxyl group, contributing to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-7-phenylhept-2-en-4,6-diyn-1-ol can be achieved through various methods. One common approach involves the Pd-catalyzed reaction of terminal alkynes with 1,1-dichloroethylene, followed by elimination reactions . This method allows for the selective formation of unsymmetrically substituted conjugated diynes.
Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction from natural sources, such as the root of Bidens pilosa, has been explored. The crude extract shows strong repellent activity, and the isolated compound requires higher doses to achieve similar effects .
Análisis De Reacciones Químicas
Types of Reactions: (E)-7-phenylhept-2-en-4,6-diyn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the conjugated diyne system makes it reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol.
Aplicaciones Científicas De Investigación
(E)-7-phenylhept-2-en-4,6-diyn-1-ol has several scientific research applications:
Chemistry: It is studied for its unique structure and reactivity, contributing to the understanding of polyacetylene compounds.
Biology: The compound’s repellent properties make it a subject of interest in pest control research.
Medicine: While not extensively documented, its biological activity suggests potential medicinal applications.
Industry: Its use as a repellent can be explored in agricultural and pest management industries.
Mecanismo De Acción
The mechanism by which (E)-7-phenylhept-2-en-4,6-diyn-1-ol exerts its repellent effects involves its interaction with the sensory receptors of pests. The presence of the hydroxyl group and the aromatic ring at both ends of the seven-carbon chain is crucial for its activity . These structural features likely interfere with the normal sensory processes of pests, leading to repellent behavior.
Comparación Con Compuestos Similares
- 1-Hydroxy-7-phenylhept-2-ene-4,6-diyne
- 2-Heptene-4,6-diyn-1-ol, 7-phenyl-
Comparison: Compared to similar compounds, (E)-7-phenylhept-2-en-4,6-diyn-1-ol stands out due to its strong repellent activity and the specific structural features that contribute to this property. The presence of both a hydroxyl group and an aromatic ring at the ends of the carbon chain is unique and essential for its effectiveness .
Propiedades
Número CAS |
13641-62-8 |
|---|---|
Fórmula molecular |
C13H10O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(E)-7-phenylhept-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C13H10O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-11,14H,12H2/b8-3+ |
Clave InChI |
ZCVJXGJSBVZTMM-FPYGCLRLSA-N |
SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
SMILES isomérico |
C1=CC=C(C=C1)C#CC#C/C=C/CO |
SMILES canónico |
C1=CC=C(C=C1)C#CC#CC=CCO |
Sinónimos |
7-PHENYL-4,6-DIYN-HEPT-2-EN-1-OL |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








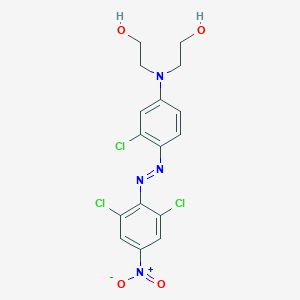


![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
